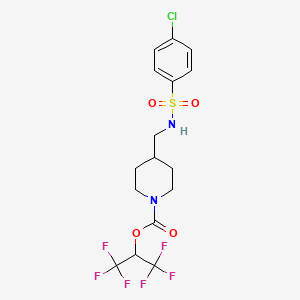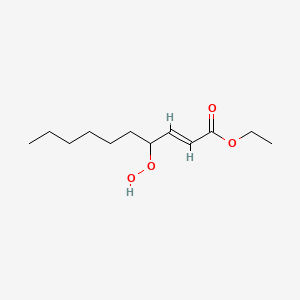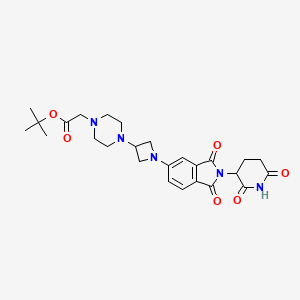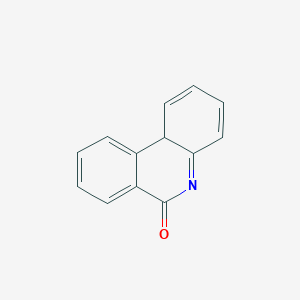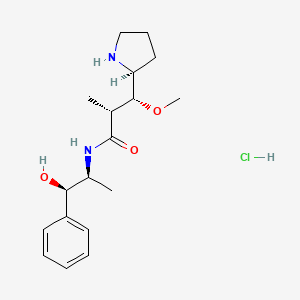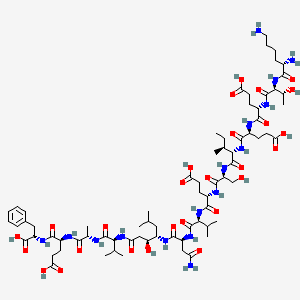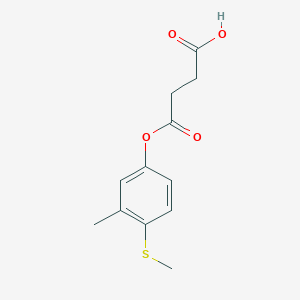
Methylthiomcresol-succinaldehydic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Methylthiomcresol-succinaldehydic acid involves specific reaction conditions and reagents. One common synthetic route includes the reaction of primary amines, aldehyde, and mercaptoacetic acid via a one-pot multicomponent reaction in the presence of boron trifluoride (BF₃) and p-toluenesulfonic acid (PTSA) . This method ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Methylthiomcresol-succinaldehydic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methylthiomcresol-succinaldehydic acid has a wide range of applications in scientific research, including:
Medicine: Its role in immunoreagent production makes it valuable for diagnostic and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of Methylthiomcresol-succinaldehydic acid involves its function as a hapten. Haptens are small molecules that, when combined with a larger protein, can elicit an immune response. This compound binds to proteins, forming conjugates that are recognized by the immune system, leading to the production of specific antibodies .
Comparación Con Compuestos Similares
Methylthiomcresol-succinaldehydic acid can be compared to other haptens used in immunoreagent production. Similar compounds include:
Fenthion hapten: Another compound used for similar purposes in immunoreagent production.
Thiazolidine derivatives: These compounds also exhibit diverse biological properties and are used in the synthesis of valuable organic combinations.
This compound is unique due to its specific structure and the particular immune responses it can elicit, making it a valuable tool in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C12H14O4S |
|---|---|
Peso molecular |
254.30 g/mol |
Nombre IUPAC |
4-(3-methyl-4-methylsulfanylphenoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14O4S/c1-8-7-9(3-4-10(8)17-2)16-12(15)6-5-11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Clave InChI |
WBWIRYLTDLVFGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC(=O)CCC(=O)O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


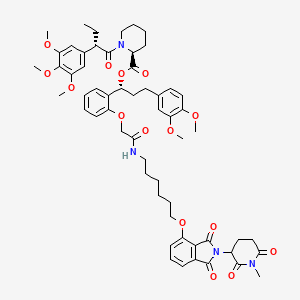
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
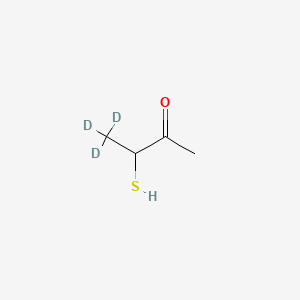
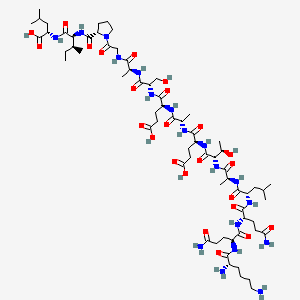
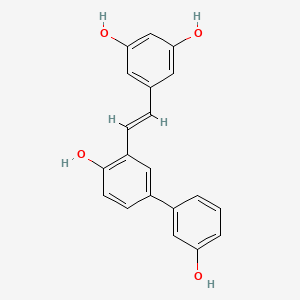
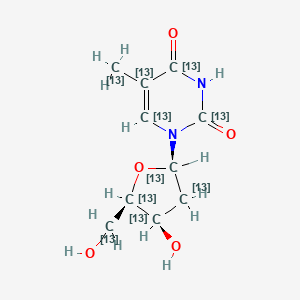
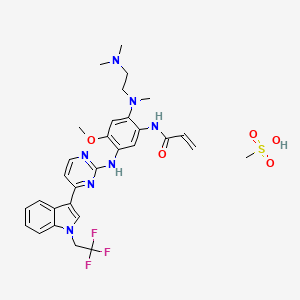
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
